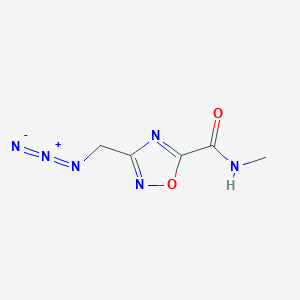
1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride” is defined by its molecular formula C9H19Cl2N3O2. For a more detailed analysis of its structure, specialized software or experimental techniques like X-ray crystallography would be required.Applications De Recherche Scientifique
Androgen Receptor Antagonism : A study by Kinoyama et al. (2005) highlights the synthesis of N-arylpiperazine-1-carboxamide derivatives with potent androgen receptor (AR) antagonist activities. These compounds, including dimethylpiperazine derivatives, show potential in the treatment of prostate cancer due to their strong antiandrogenic activity (Kinoyama et al., 2005).
Complex Formation with Copper(II) Acetate : Research by Manhas et al. (1992) discusses the formation of copper(II) acetate complexes with saturated diheterocyclic bases including dimethylpiperazine derivatives. These complexes are characterized as magnetically dilute and antiferromagnetic, indicating potential applications in material science (Manhas, Kaur, & Dhindsa, 1992).
Cytostatic Agents : Bielawski et al. (1993) synthesized a series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, including compounds with structural similarities to dimethylpiperazine, and evaluated them as cytostatic agents. This study indicates potential applications in cancer research (Bielawski, Bołtryk, Bartulewicz, Krajewska, & Różański, 1993).
Cholinesterase Inhibition : Debord et al. (1997) investigated derivatives of 2-amino-4,6-dimethylpyridine for their cholinesterase inhibiting activities, a key area in Alzheimer's disease treatment. Their findings suggest potential therapeutic applications for compounds structurally related to dimethylpiperazine (Debord, N'Diaye, Bollinger, Fikri, Pénicaut, Robert, Robert-Piessard, & Le Baut, 1997).
Antimicrobial Activity : Abdel-rahman, Bakhite, & Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showing antimicrobial activities. This indicates the potential of dimethylpiperazine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Hydrogen Bonding and Structural Analysis : Studies by Dega-Szafran et al. (2002, 2008) focused on the hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines and their hydrochlorides. These studies contribute to a better understanding of the structural and chemical properties of dimethylpiperazine derivatives (Dega-Szafran, Jaskólski, Kurzyca, Barczyński, & Szafran, 2002); (Dega-Szafran, Katrusiak, & Szafran, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1-acetyl-N,N-dimethylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.2ClH/c1-7(13)12-5-4-10-6-8(12)9(14)11(2)3;;/h8,10H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKOZANYOCWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)

![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)



![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)




